N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide
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Overview
Description
N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a dimethylpyridinyl moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide typically involves the reaction of 3-cyano-4,6-dimethylpyridine with 3-hydroxyphenylpropanamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and more efficient methods are employed to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and amide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanoic acid, while reduction may produce N-{3-[(3-aminomethyl-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide .
Scientific Research Applications
N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The cyano group and the dimethylpyridinyl moiety play crucial roles in its activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-cyano-4,6-dimethyl-2-pyridone: Shares the cyano and dimethylpyridinyl groups but lacks the propanamide moiety.
N-(3-cyano-4,6-dimethylpyridin-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
Uniqueness
N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[3-(3-cyano-4,6-dimethylpyridin-2-yl)oxyphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-4-16(21)20-13-6-5-7-14(9-13)22-17-15(10-18)11(2)8-12(3)19-17/h5-9H,4H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEMXTRCLVFERL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)OC2=C(C(=CC(=N2)C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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